REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][C:4](=[O:8])[CH2:5][CH:6]=[CH2:7].O.O.O.O.O.O.O.O.O.[S-2:18].[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O>[CH3:7][CH:6]1[CH2:5][C:4](=[O:8])[CH2:3][CH:2]([CH3:1])[S:18]1 |f:1.2.3.4.5.6.7.8.9.10.11.12,13.14.15|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C=CCC(CC=C)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the solution above and
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine, dried MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified on a Combiflash silica column with 0-10% EtOAc/hexanes
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1SC(CC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.193 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |